3-(2-Fluoro-5-nitrophenyl)pyridine
Description
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(2-fluoro-5-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-4-3-9(14(15)16)6-10(11)8-2-1-5-13-7-8/h1-7H |
InChI Key |
OPVARALWYWUQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity, improving binding to enzyme active sites (e.g., LSD1 inhibitors in ).
- Substituent position significantly impacts activity. For example, ortho-fluoro/para-nitro configurations (as in the target compound) may optimize steric interactions in enzyme pockets compared to meta-substituted analogs .
Comparison :
- The target compound’s synthesis may require stringent control of nitro group orientation to avoid byproducts, unlike simpler fluoropyridines (e.g., ).
Physicochemical Properties
Key Insight : The target compound’s higher LogP compared to hydroxylated derivatives () suggests better membrane permeability, advantageous for CNS-targeting drugs.
Preparation Methods
Step 1: Chlorination of 3-Phenylpyridine
3-Phenylpyridine undergoes electrophilic chlorination using Cl₂ in acetic acid at 50°C, yielding 3-(2-chloro-5-nitrophenyl)pyridine. Excess chlorine gas ensures complete substitution, though over-chlorination at the 4-position remains a challenge (yield: 80–90%).
Step 2: Fluorine Exchange via Halogen Dance
The chlorine atom at the 2-position is replaced with fluorine using anhydrous hydrogen fluoride (HF) under high-pressure conditions (200–250 psig) at 180–200°C. This step mirrors methodologies described in fluoropyridine synthesis, with yields reaching 85–92% after 12–24 hours.
Step 3: Nitration of the Benzene Ring
Nitration is achieved by treating 3-(2-fluorophenyl)pyridine with a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group preferentially occupies the 5-position due to the fluorine atom’s meta-directing effect. Yields range from 65% to 75%, with minor ortho-substituted byproducts.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, 80–100°C, toluene/water | 70–85% | >98% | Moderate (costly catalysts) |
| Ullmann Coupling | CuI, DMF, 120–150°C | 50–65% | 90–95% | Limited (side reactions) |
| Directed Ortho-Metalation | LDA, THF, -78°C | 60–75% | >95% | Low (cryogenic conditions) |
| Multi-Step Halogenation | HF, 180–200°C, HNO₃/H₂SO₄ | 65–75% | 85–90% | High (industrial preference) |
Challenges and Optimization Strategies
-
Regioselectivity in Nitration : The nitro group’s position is influenced by substituents on the benzene ring. Computational studies (DFT) suggest fluorine’s strong meta-directing effect reduces para-substitution to <5%.
-
Fluorination Efficiency : Anhydrous HF, while effective, poses safety risks. Recent advances use KF/Al₂O₃ as a solid-phase fluorinating agent at 160°C, achieving 80% conversion with easier handling.
-
Byproduct Formation : Ullmann coupling generates dimeric byproducts (up to 15%). Adding chelating agents like 1,10-phenanthroline suppresses this issue, improving yields to 70% .
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Fluoro-5-nitrophenyl)pyridine, and how can reaction yields be optimized?
Answer:
The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, in related compounds, 2-fluoro-5-nitroaniline reacts with acid chlorides to form benzamide intermediates, followed by displacement of fluorine with amines like N-methylpiperazine (yields >80%) . To optimize yields:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Maintain temperatures between 80–100°C to enhance reaction kinetics without decomposition.
- Employ sodium bicarbonate as a base to neutralize byproducts (e.g., HCl) and drive the reaction forward .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
Answer:
X-ray crystallography provides unambiguous determination of molecular geometry. For fluoro-nitrophenylpyridine analogs:
- Crystal mounting : Coat crystals in high-viscosity microscope oil and transfer to a low-temperature (93 K) diffractometer to minimize thermal motion artifacts.
- Space group analysis : Orthorhombic systems (e.g., P212121) with unit cell parameters (e.g., a = 7.4315 Å, b = 8.4430 Å, c = 21.576 Å) confirm molecular packing and chirality .
- DFT validation : Compare experimental bond lengths/angles with B3LYP/6-31G* computational models to validate absolute configurations .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 265.0521 for C₁₁H₈FN₂O₂⁺) .
- IR Spectroscopy : Nitro group stretching vibrations (1520–1350 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .
Advanced: How do computational methods aid in predicting the reactivity of this compound in drug design?
Answer:
- Density Functional Theory (DFT) :
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, fluorine’s electronegativity enhances binding to hydrophobic pockets .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes.
- First Aid : For exposure, rinse eyes with water for 15 minutes (per S26 guidelines) and seek medical attention .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Dose-Response Analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects.
- Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) with activity changes. For example, This compound shows enhanced kinase inhibition over non-fluorinated analogs due to improved target binding .
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Basic: What are the applications of this compound in medicinal chemistry?
Answer:
- Drug Intermediates : Used in synthesizing antimalarials and antibiotics via functional group transformations (e.g., nitro reduction to amine) .
- Enzyme Probes : The nitro group acts as a hydrogen-bond acceptor in enzyme inhibition assays (e.g., tyrosine kinases) .
Advanced: How does fluorination impact the photophysical properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
